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molecular formula C12H15F3O2 B1332083 (-)-3-(Trifluoroacetyl)camphor CAS No. 207742-84-5

(-)-3-(Trifluoroacetyl)camphor

Cat. No. B1332083
M. Wt: 248.24 g/mol
InChI Key: ISLOIHOAZDSEAJ-NSMOOJLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09359277B2

Procedure details

To a solution of 3-(trifluoroacetyl)camphor (45 mg, 0.19 mmol) in benzene (10 mL) were added K2CO3 (82 mg, 0.59 mmol), 18-crown-6 (13 mg, 0.05 mmol), and paraformaldehyde (200 mg, 6.59 mmol). The suspension was heated to 80° C. for 2 h and then heated to reflux (oil bath=90° C.) for 4 h. The mixture was allowed to cool to room temperature, saturated aqueousNH4Cl (10 mL) was added, and the resulting mixture was extracted with EtOAc (3×10 mL). The organics were dried over Na2SO4 and concentrated under reduced pressure. SiO2 flash chromatography (5% Et2O in hexanes) afforded the α-methylene camphor as a pale yellow oil (32 mg) in 95% yield.
Name
3-(trifluoroacetyl)camphor
Quantity
45 mg
Type
reactant
Reaction Step One
Name
Quantity
82 mg
Type
reactant
Reaction Step One
Quantity
13 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)[C:3]([CH:5]1[CH:10]2[C:11]([CH3:13])([CH3:12])[C:7]([CH3:14])([CH2:8][CH2:9]2)[C:6]1=[O:15])=O.C([O-])([O-])=O.[K+].[K+].C1OCCOCCOCCOCCOCCOC1.C=O>C1C=CC=CC=1>[CH3:12][C:11]1([CH3:13])[C:7]2([CH3:14])[C:6]([C:5](=[CH2:3])[CH:10]1[CH2:9][CH2:8]2)=[O:15] |f:1.2.3|

Inputs

Step One
Name
3-(trifluoroacetyl)camphor
Quantity
45 mg
Type
reactant
Smiles
FC(C(=O)C1C(C2(CCC1C2(C)C)C)=O)(F)F
Name
Quantity
82 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
13 mg
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
200 mg
Type
reactant
Smiles
C=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (oil bath=90° C.) for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
ADDITION
Type
ADDITION
Details
saturated aqueousNH4Cl (10 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with EtOAc (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1(C2CCC1(C(=O)C2=C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 32 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 102.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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